3-Methoxyphenethyl iodide
Description
Significance of Phenethyl Moieties in Advanced Organic Chemistry
The phenethyl group, a phenyl ring attached to an ethyl group, is a fundamental structural motif in organic and medicinal chemistry. beilstein-journals.orgnih.gov This moiety is a key component in a vast number of biologically active compounds, from naturally occurring alkaloids and neurotransmitters to synthetic pharmaceuticals. mdpi.com
The significance of the phenethyl core is exemplified by its presence in endogenous catecholamines like dopamine (B1211576) and norepinephrine, which are crucial for neurological function. mdpi.com In medicinal chemistry, the phenethyl scaffold is considered one of the most important building blocks for creating diverse, drug-like molecules. beilstein-journals.orgnih.govresearchgate.net The ability to modify the phenyl ring and the ethyl chain allows chemists to fine-tune the molecule's properties, such as its solubility, electronic density, and ability to bind to biological targets. ashp.org The addition of functional groups, like the methoxy (B1213986) group in 3-methoxyphenethyl iodide, can significantly alter these characteristics, providing a strategy for developing new therapeutic agents. ashp.org
Strategic Role of Halogenated Phenethyl Derivatives, with Emphasis on Iodides, in Synthetic Methodologies
Halogenated organic compounds are of paramount importance in chemical synthesis. The introduction of a halogen atom into a molecule like a phenethyl derivative can profoundly influence its chemical reactivity and biological activity. mdpi.com In medicinal chemistry, halogenation is a common strategy to enhance the efficacy of a drug candidate, a phenomenon sometimes referred to as the "halo effect". mdpi.com For instance, halogenated chalcones have been reported to exhibit significant cytotoxic activity. nih.gov Furthermore, the incorporation of halogen atoms can increase a molecule's lipophilicity, improving its ability to cross cell membranes and enhancing its metabolic stability. semanticscholar.org
Among the halogens, iodine holds a special place in synthetic chemistry. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic substitution reactions. This high reactivity makes iodo-derivatives like this compound highly valuable as intermediates for introducing the phenethyl moiety into a larger molecular framework.
The utility of such halogenated phenethyl compounds is evident in their use as precursors for various reactions. For example, the related compound, 3-methoxyphenethyl bromide, is synthesized from 3-methoxyphenethyl alcohol and subsequently used to prepare a Grignard reagent, a powerful tool for forming new carbon-carbon bonds. prepchem.com Similarly, 3-methoxyphenethyl chloride has been used as an alkylating agent in multi-step syntheses. prepchem.com Given that iodides are generally more reactive than bromides or chlorides in these types of reactions, this compound represents a strategically important, albeit highly reactive, synthetic intermediate.
Current Research Trajectories and Academic Focus Areas for this compound
Direct academic research focusing exclusively on this compound is limited, with some suppliers even listing it as a discontinued (B1498344) product. cymitquimica.com Its primary significance lies in its potential as a reactive intermediate for constructing more complex, high-value molecules. The research trajectories for this compound are therefore best understood by examining the applications of its direct analogues and precursors.
The core 3-methoxyphenethyl structure is a key component in various areas of modern chemical research, particularly in the development of neurologically active compounds.
| Related Compound | Research Application | Reference(s) |
| 3-Methoxyphenethylamine (B363911) | Used in the synthesis of a positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptor subtype-2 (mGluR2), a target for treating cocaine addiction. | nih.gov |
| 4-Methoxyphenethyl iodide | Investigated as a potential intermediate for synthesizing pharmaceuticals targeting neurological disorders and cancer. | ontosight.ai |
| N-(4-methoxyphenethyl) derivatives | Synthesized and evaluated as novel inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease. | peerj.com |
| 3-Methoxyphenethyl alcohol | Serves as a versatile starting material for the synthesis of various organic compounds. | lookchem.com |
The research landscape suggests that the primary value of this compound is as a building block. Its amine analogue, 3-methoxyphenethylamine, has been successfully used to synthesize modulators of central nervous system receptors. nih.gov This indicates a clear potential pathway for this compound to be used in similar synthetic campaigns, likely through nucleophilic substitution reactions to build analogous molecular scaffolds. The focus on the isomeric 4-methoxyphenethyl iodide for developing treatments for neurological disorders and cancer further underscores the potential research avenues for its 3-methoxy counterpart. ontosight.ai
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
1-(2-iodoethyl)-3-methoxybenzene |
InChI |
InChI=1S/C9H11IO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3 |
InChI Key |
RWAFIYHZEOGUOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCI |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxyphenethyl Iodide
Established Preparative Routes
Traditional methods for the synthesis of 3-Methoxyphenethyl iodide rely on robust and well-understood reactions, including nucleophilic substitution and reductive processes.
Conversion from 2-(3-Methoxyphenyl)ethyl Methanesulfonate (B1217627) via Halogen Exchange
A common and reliable method for preparing this compound is through a two-step sequence starting from the corresponding alcohol, 2-(3-Methoxyphenyl)ethanol. The initial step involves the conversion of the alcohol into a good leaving group, typically a sulfonate ester such as methanesulfonate (mesylate). This is achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.
The subsequent step is a classic Finkelstein reaction , a nucleophilic substitution (SN2) that involves the exchange of one halogen or a sulfonate group for another. organic-chemistry.orgmiracosta.eduethz.ch The 2-(3-Methoxyphenyl)ethyl methanesulfonate is treated with an alkali metal iodide, most commonly sodium iodide (NaI), in a polar aprotic solvent like acetone. miracosta.edustackexchange.com The reaction is driven to completion by the precipitation of the insoluble sodium methanesulfonate in acetone, effectively removing it from the equilibrium and favoring the formation of the desired alkyl iodide. ethz.chstackexchange.com
Reaction Scheme:
CH₃OC₆H₄CH₂CH₂OH + CH₃SO₂Cl → CH₃OC₆H₄CH₂CH₂OSO₂CH₃
CH₃OC₆H₄CH₂CH₂OSO₂CH₃ + NaI → CH₃OC₆H₄CH₂CH₂I + CH₃SO₂Na (s)
Table 1: Typical Reagents for Finkelstein Reaction
| Component | Example Reagent | Solvent | Key Feature |
| Substrate | 2-(3-Methoxyphenyl)ethyl Methanesulfonate | - | Good leaving group |
| Iodide Source | Sodium Iodide (NaI) | Acetone, DMF | High nucleophilicity |
| Solvent | Acetone | - | Differential solubility of salts |
Reductive Iodination Approaches
Reductive iodination offers a more direct route from carbonyl-containing precursors. One such approach involves the reduction of a carboxylic acid derivative. For instance, 3-methoxyphenylacetic acid can be converted to its corresponding acyl chloride or ester. An indium(III)-catalyzed reductive iodination has been reported for various carboxylic acids, esters, and acyl chlorides. acs.org This method typically employs a silane, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), as the reducing agent and a halogen source. acs.org This approach allows for the transformation of the carboxyl group directly to the iodomethyl group in a single step under relatively mild conditions.
A plausible precursor for the synthesis of this compound via this route would be 3-(3-methoxyphenyl)propanoic acid. The carboxylic acid would first be activated, and subsequent reduction in the presence of an iodide source would yield the target compound.
Alkylation Reactions Involving Iodide Sources
Another established, albeit less direct, synthetic strategy involves the formation of an organometallic intermediate followed by quenching with an iodine source. This method would begin with the preparation of the corresponding Grignard reagent, 3-methoxyphenethylmagnesium bromide, from 3-methoxyphenethyl bromide.
The Grignard reagent, which acts as a potent nucleophile, can then be treated with elemental iodine (I₂). The iodine acts as an electrophile, and the reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on an iodine atom, resulting in the formation of the carbon-iodine bond and magnesium bromoiodide as a byproduct. While often used to initiate Grignard formation, iodine can serve as the electrophilic trap to form the final product. stackexchange.com
Reaction Scheme: CH₃OC₆H₄CH₂CH₂MgBr + I₂ → CH₃OC₆H₄CH₂CH₂I + MgBrI
Emerging Synthetic Strategies
Recent advances in synthetic chemistry have led to the development of novel methods for C-I bond formation, including metal-free and photoredox-catalyzed approaches. These strategies aim to provide milder reaction conditions and broader functional group tolerance.
Metal-Free Catalysis in C-I Bond Formation
The direct conversion of alcohols to alkyl iodides without the use of metals is a highly desirable transformation. A classic example is the Appel reaction , which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂). libretexts.org In this reaction, triphenylphosphine and iodine react to form an iodophosphonium iodide intermediate. The alcohol, 2-(3-Methoxyphenyl)ethanol, then attacks this intermediate, leading to an alkoxyphosphonium iodide. A subsequent SN2 displacement by the iodide ion on the activated carbon center yields this compound and triphenylphosphine oxide as a byproduct. libretexts.org
While the traditional Appel reaction uses stoichiometric amounts of the phosphine (B1218219) reagent, catalytic versions have been developed, making it a more atom-economical and sustainable approach. libretexts.org These methods represent an important direction in metal-free C-I bond formation.
Table 2: Reagents for the Appel Reaction
| Role | Reagent | Byproduct |
| Oxygen Activator | Triphenylphosphine (PPh₃) | Triphenylphosphine oxide (Ph₃P=O) |
| Iodine Source | Iodine (I₂) | - |
| Substrate | 2-(3-Methoxyphenyl)ethanol | - |
Photoredox-Catalyzed Iodination Methodologies
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. princeton.edu One notable application is the iododecarboxylation of aliphatic carboxylic acids. ku.edu
This methodology could be applied to a suitable precursor such as 3-(3-methoxyphenyl)propanoic acid. The process typically involves the activation of the carboxylic acid, for example, as an N-hydroxyphthalimide (NHP) ester. In the presence of a photocatalyst, an iodide source like lithium iodide, and a phosphine catalyst such as triphenylphosphine, irradiation with visible light (e.g., blue LEDs) initiates a single-electron transfer (SET) process. ku.edunih.gov This leads to the formation of an alkyl radical via decarboxylation, which is then trapped by an iodine atom from the iodide salt to furnish the final product, this compound. ku.edu This approach avoids harsh reagents and high temperatures often associated with classical radical decarboxylation methods. nih.gov
Proposed Reaction Pathway:
Activation of Carboxylic Acid: R-COOH → R-CO-ONHP
Photocatalytic Cycle:
Excitation of Photocatalyst (PC) by light.
Single Electron Transfer (SET) to the activated acid, followed by decarboxylation to form an alkyl radical (R•).
Iodine atom transfer from an iodide salt to the alkyl radical.
Environmentally Conscious Synthesis Protocols for this compound
The development of environmentally benign synthetic methodologies is a cornerstone of modern green chemistry. For the synthesis of this compound, several protocols can be adapted to minimize environmental impact by focusing on principles such as atom economy, use of less hazardous reagents, and reduction of waste. These approaches often involve the modification of traditional synthesis routes to incorporate greener alternatives.
One promising avenue is the direct iodination of 3-methoxyphenethyl alcohol. Traditional methods often rely on reagents like triphenylphosphine and iodine (the Appel reaction), which generate stoichiometric amounts of triphenylphosphine oxide as a byproduct, complicating purification and generating significant waste. commonorganicchemistry.comyoutube.com A greener adaptation of this process involves the use of polymer-supported reagents, such as polymer-supported 4-(dimethylamino)pyridine (DMAP), which can be easily filtered off and potentially recycled, thereby simplifying the work-up procedure and reducing waste. ias.ac.in
Another approach involves the use of catalytic systems. For instance, the combination of cerium(III) chloride heptahydrate and sodium iodide in acetonitrile (B52724) has been shown to be an effective system for the conversion of alcohols to iodides. cmu.eduorganic-chemistry.org This method is advantageous due to the low toxicity and cost of the cerium salt. While acetonitrile is a common solvent, exploring greener solvent alternatives or solvent-free conditions could further enhance the environmental profile of this synthesis.
The in situ generation of phosphorus triiodide from elemental phosphorus and iodine for the conversion of alcohols to alkyl iodides is a long-standing method. youtube.comyoutube.com To align this with green chemistry principles, the reaction can be optimized to use a minimal excess of reagents and to be performed under solvent-free conditions where feasible, thereby reducing solvent waste.
Furthermore, the Finkelstein reaction, a classic halogen exchange method, offers a pathway to this compound from the corresponding bromide or chloride. unacademy.combyjus.comiitk.ac.inwikipedia.org The reaction is typically carried out in acetone, where the lower solubility of the resulting sodium chloride or bromide drives the equilibrium towards the desired iodide. wikipedia.org To enhance the greenness of this reaction, the use of more environmentally friendly solvents or investigation into solvent-free conditions, potentially under microwave irradiation to accelerate the reaction, could be explored. jk-sci.com The use of ionic liquids as both solvent and reagent in nucleophilic substitution reactions, including halogen exchange, presents another green alternative, as they can often be recycled. organic-chemistry.org
Below is a table summarizing potential environmentally conscious synthetic routes to this compound based on established greener methodologies for the synthesis of alkyl iodides.
Table 1: Potential Environmentally Conscious Synthesis Protocols for this compound
| Precursor | Reagents | Solvent | Green Chemistry Principle | Potential Advantages |
|---|---|---|---|---|
| 3-Methoxyphenethyl alcohol | Polymer-supported PPh₃, I₂ | Dichloromethane (B109758) | Use of recyclable reagents, waste reduction | Simplified purification, potential for reagent recycling |
| 3-Methoxyphenethyl alcohol | CeCl₃·7H₂O, NaI | Acetonitrile | Use of a less toxic Lewis acid catalyst | Mild reaction conditions, low cost of catalyst |
| 3-Methoxyphenethyl alcohol | P (red), I₂ | Solvent-free | Solvent-free reaction, high atom economy | Reduced solvent waste, cost-effective reagents |
| 3-Methoxyphenethyl bromide | NaI, Ionic Liquid (e.g., [bmim][I]) | None (Ionic liquid as solvent) | Use of recyclable solvents | Simplified product isolation, potential for solvent recycling |
| 3-Methoxyphenethyl tosylate | NaI | Acetone (Microwave) | Energy efficiency | Reduced reaction times, potentially lower energy consumption |
Reactivity and Advanced Chemical Transformations of 3 Methoxyphenethyl Iodide
Nucleophilic Substitution Reactions at the Iodide Center
Nucleophilic substitution is a fundamental class of reactions where a nucleophile displaces a leaving group. In 3-methoxyphenethyl iodide, the iodide ion is an excellent leaving group due to its large size and the stability of the resulting iodide anion. The substrate is a primary alkyl iodide, which strongly influences the preferred mechanistic pathway.
The substitution reactions of alkyl halides can proceed through two main pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalnote.com The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile. chemicalnote.com This pathway is favored for substrates with low steric hindrance around the reaction center, such as methyl and primary alkyl halides. chemicalnote.comquora.commasterorganicchemistry.com
The SN1 mechanism involves a two-step process. First, the leaving group departs to form a carbocation intermediate, which is the slow, rate-determining step. chemicalnote.com In the second step, the nucleophile attacks the carbocation. The rate of an SN1 reaction depends only on the concentration of the alkyl halide and is favored for substrates that can form stable carbocations (e.g., tertiary, allylic, or benzylic). chemicalnote.comreddit.com
For this compound, being a primary alkyl halide, the SN2 pathway is overwhelmingly favored . The primary carbocation that would need to form for an SN1 reaction is highly unstable, making that pathway energetically unfavorable. masterorganicchemistry.com The carbon atom bearing the iodide is sterically accessible, allowing for an efficient backside attack by a nucleophile. chemicalnote.commasterorganicchemistry.com
| Factor | SN2 Pathway | SN1 Pathway |
|---|---|---|
| Substrate Structure | Primary (1°) Alkyl Halide | Primary (1°) Alkyl Halide |
| Steric Hindrance | Low | Low |
| Intermediate | None (Transition State) | Unstable Primary Carbocation |
| Kinetics | Bimolecular (Rate = k[Alkyl Iodide][Nu:]) | Unimolecular (Rate = k[Alkyl Iodide]) |
| Favored Pathway | Strongly Favored | Strongly Disfavored |
A key feature of the SN2 mechanism is its defined stereochemical outcome. The reaction proceeds via a "backside attack," where the nucleophile approaches the electrophilic carbon from the side directly opposite the leaving group. chemicalnote.comlibretexts.org This leads to a predictable inversion of configuration at the chiral center, a phenomenon known as Walden inversion. quora.compressbooks.pub
If this compound were made chiral, for example, by replacing one of the hydrogen atoms on the carbon bearing the iodine with deuterium (B1214612) (D), the SN2 reaction would result in a product with the opposite stereochemistry. For instance, the (R)-enantiomer would yield the (S)-enantiomer of the product. ntu.edu.sg This stereospecificity is a hallmark of the SN2 pathway. libretexts.org
Diastereoselectivity would become a consideration if there were another stereocenter within the this compound molecule or if a chiral nucleophile were used. In such cases, the two diastereomeric transition states would have different energies, leading to a potential preference for the formation of one diastereomer of the product over the other. However, for the parent compound, the primary stereochemical outcome is inversion.
Carbon-Carbon Bond Forming Reactions
The carbon-iodine bond in this compound is also a valuable handle for constructing new carbon-carbon bonds, which is a cornerstone of modern organic synthesis. organic-chemistry.orgutexas.edu
Palladium-catalyzed cross-coupling reactions have revolutionized synthesis, and recent advancements have expanded their scope to include unactivated alkyl halides. chemistry.coach As an iodide, this compound is a highly reactive substrate for these transformations, generally showing higher reactivity than the corresponding bromides or chlorides. wikipedia.org
Suzuki-Miyaura Coupling : This reaction typically couples an organoboron species with an organohalide. While traditionally used for sp²-hybridized carbons, methods for the coupling of primary alkyl halides have been established. nih.govacs.org These reactions can proceed via an SN2-type oxidative addition of the Pd(0) catalyst to the C-I bond. nih.gov
Heck Reaction : The conventional Heck reaction couples aryl or vinyl halides with alkenes. chemistry.coach Its extension to unactivated alkyl iodides often involves a hybrid organometallic-radical pathway. cngb.orgnih.gov A Pd(0) catalyst can initiate the formation of a 3-methoxyphenethyl radical, which then adds to an alkene, leading to the final coupled product. nih.govnih.gov These reactions can even be promoted by visible light at room temperature. nih.govacs.org
Sonogashira Coupling : The coupling of terminal alkynes with alkyl halides is challenging but achievable. nih.gov Direct oxidative addition is often slow, but radical-based methods have proven effective. nih.govresearchgate.net For example, a copper-catalyzed Sonogashira-type reaction can be enabled by an aryl radical, which performs a halogen-atom transfer with this compound to generate the necessary alkyl radical for the coupling. nih.gov
| Reaction | Coupling Partner | Typical Catalyst System | Common Mechanism for Alkyl Iodides |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Pd(0) catalyst + Ligand (e.g., phosphines) + Base | SN2-type Oxidative Addition nih.govacs.org |
| Heck | Alkene (e.g., Styrene) | Pd(0) or Pd(II) catalyst + Ligand + Base | Hybrid Organometallic-Radical cngb.orgnih.gov |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0)/Cu(I) or Cu(I) only + Ligand + Base | Radical-mediated (Halogen-Atom Transfer) nih.gov |
A classic and powerful method for C-C bond formation involves the preparation of a Grignard reagent. This compound reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form 3-methoxyphenethylmagnesium iodide. researchgate.netresearchgate.netsigmaaldrich.com
This organomagnesium compound is a highly reactive nucleophile and a strong base. It can react with a wide array of electrophiles to create new carbon-carbon bonds. These subsequent transformations are central to multi-step syntheses.
| Electrophile | Initial Product | Final Product (after workup) |
|---|---|---|
| Formaldehyde (H₂C=O) | Alkoxide | Primary Alcohol |
| Aldehyde (RCHO) | Alkoxide | Secondary Alcohol |
| Ketone (R₂C=O) | Alkoxide | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | Carboxylate | Carboxylic Acid |
| Ester (RCOOR') | Tetrahedral Intermediate | Tertiary Alcohol (after second addition) |
The relatively weak C-I bond makes this compound an excellent precursor for the generation of the 3-methoxyphenethyl radical. This can be achieved under mild conditions, often avoiding the use of harsh reagents. nih.gov Modern methods like photoredox and electrocatalysis are particularly effective. acs.orgrsc.orgnih.gov
Once formed, the alkyl radical is a neutral, nucleophilic species that can participate in various coupling reactions. nih.gov
Giese Addition : The radical can add to an electron-deficient alkene (e.g., acrylates, acrylamides), followed by hydrogen-atom abstraction to yield the final product. nih.gov This process can be initiated by visible light in the presence of a silane, without the need for a photocatalyst. nih.gov
Cross-Electrophile Coupling : In these reactions, two different electrophiles are coupled reductively. The 3-methoxyphenethyl radical, generated from the iodide, can be intercepted by a low-valent transition metal catalyst (e.g., nickel) and subsequently coupled with another electrophile, such as an aryl halide. acs.orgacs.org
Halogen-Atom Transfer (XAT) : A radical from another source can abstract the iodine atom from this compound to generate the desired alkyl radical. This strategy is used in copper-catalyzed amination and Sonogashira-type couplings. nih.govsemanticscholar.org
These radical-based methods are valued for their high functional group tolerance and mild reaction conditions, making them suitable for complex molecule synthesis. acs.org
Carbon-Heteroatom Bond Forming Reactions
The carbon-iodine bond in this compound is relatively weak and polarized, making the benzylic carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. The iodide ion is an excellent leaving group, facilitating these reactions, which typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org This pathway allows for the direct formation of new bonds between the phenethyl carbon skeleton and various heteroatoms.
The reaction of this compound with nitrogen-based nucleophiles provides a direct route to various phenethylamine (B48288) derivatives, a scaffold present in many biologically active compounds. The alkylation of amines with alkyl halides is a well-established method for forming carbon-nitrogen bonds. fishersci.co.ukopenstax.org
The process involves the direct attack of the lone pair of electrons from an amine onto the electrophilic carbon atom bearing the iodide. The reaction's outcome depends on the nature of the amine used:
Primary Amines (RNH₂): React to form secondary amines. However, the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine. A mixture of products is common unless a large excess of the primary amine is used.
Secondary Amines (R₂NH): React to form tertiary amines. Similar to primary amines, the product can undergo a subsequent reaction to form a quaternary ammonium (B1175870) salt.
Tertiary Amines (R₃N): Are cleanly alkylated to produce quaternary ammonium salts. libretexts.org
Amide formation can also be achieved by using the conjugate base of an amide (an amidate anion) as the nucleophile, although this is less common than the alkylation of amines. A more typical route to amides involves the acylation of the phenethylamine products derived from the initial amination reaction. openstax.org
| Reaction Type | Nucleophile | Reagents/Conditions | Product Type |
| Primary Amination | Ammonia (NH₃) | Excess NH₃, polar solvent | 3-Methoxyphenethylamine (B363911) |
| Secondary Amination | Primary Amine (RNH₂) | Base (e.g., K₂CO₃), DMF | N-Alkyl-3-methoxyphenethylamine |
| Tertiary Amination | Secondary Amine (R₂NH) | Base (e.g., K₂CO₃), DMF | N,N-Dialkyl-3-methoxyphenethylamine |
| Quaternization | Tertiary Amine (R₃N) | Polar solvent (e.g., CH₃CN) | Quaternary Ammonium Salt |
Etherification: The formation of ethers from this compound is classically achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the SN2 displacement of the iodide by an alkoxide or phenoxide ion. byjus.com As this compound is a primary alkyl halide, it is an ideal substrate for this reaction, which minimizes the competing elimination reaction. masterorganicchemistry.com The alkoxide nucleophile is typically generated by treating an alcohol with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). byjus.com
Esterification: In a similar fashion, ester linkages can be formed by reacting this compound with a carboxylate salt (RCOO⁻). The carboxylate anion acts as a nucleophile, displacing the iodide via an SN2 mechanism to yield a 3-methoxyphenethyl ester. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) to enhance the nucleophilicity of the carboxylate.
| Reaction Pathway | Nucleophile | Reagents/Conditions | Product Type |
| Etherification | Alkoxide (RO⁻) | Alcohol (ROH), Base (e.g., NaH), THF/DMF | 1-Alkoxy-2-(3-methoxyphenyl)ethane |
| Esterification | Carboxylate (RCOO⁻) | Carboxylic Acid (RCOOH), Base (e.g., K₂CO₃), DMF | 3-Methoxyphenethyl ester |
The synthesis of thioethers (sulfides) from this compound is a highly efficient process. The sulfur analogue of an alkoxide, a thiolate anion (RS⁻), is an excellent nucleophile. The reaction of a thiol (RSH) with a base generates the thiolate, which readily displaces the iodide from this compound in an SN2 reaction. Due to the high nucleophilicity of thiolates, these reactions are often rapid and high-yielding, with minimal side products.
| Reaction Type | Nucleophile | Reagents/Conditions | Product Type |
| Thioether Synthesis | Thiolate (RS⁻) | Thiol (RSH), Base (e.g., NaOH), Ethanol/DMF | 1-(Alkylthio)-2-(3-methoxyphenyl)ethane |
Elimination Reactions to Form Styrenes
When this compound is treated with a strong, sterically hindered base, it can undergo an elimination reaction to form 3-methoxystyrene. This transformation proceeds via a bimolecular elimination (E2) mechanism. vedantu.com The E2 reaction is a single, concerted step where the base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), while the carbon-iodine bond is simultaneously broken to form a π-bond. lumenlearning.compharmaguideline.com
For an E2 reaction to occur efficiently, a strong base is required. lumenlearning.com To favor elimination over the competing SN2 substitution, bulky bases such as potassium tert-butoxide (KOtBu) are often employed. The steric hindrance of the base makes it difficult to act as a nucleophile and attack the electrophilic carbon, thus promoting its function as a base to abstract a proton. libretexts.org The reaction typically requires heat and follows second-order kinetics, being dependent on the concentration of both the alkyl halide and the base. pharmaguideline.commsu.edu
| Reaction Name | Base | Key Features | Product |
| Dehydroiodination (E2) | Potassium tert-butoxide (KOtBu) | Concerted mechanism, strong/bulky base favors elimination | 3-Methoxystyrene |
| Dehydroiodination (E2) | Sodium Ethoxide (NaOEt) | Strong base, may lead to some SN2 side product | 3-Methoxystyrene |
Reactions Involving the Methoxyphenyl Moiety
The aromatic ring of this compound is electron-rich due to the presence of the methoxy (B1213986) group and can participate in electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the stable aromatic system. wikipedia.orgmasterorganicchemistry.com
The regiochemical outcome of an EAS reaction on this compound is determined by the directing effects of the two substituents on the ring: the methoxy group (-OCH₃) and the iodoethyl group (-CH₂CH₂I).
Methoxy Group (-OCH₃): This is a strong activating group. The oxygen atom can donate its lone-pair electrons into the aromatic ring via resonance, increasing the ring's nucleophilicity. This effect is most pronounced at the ortho and para positions, making the methoxy group a powerful ortho, para-director. organicchemistrytutor.comyoutube.com
Iodoethyl Group (-CH₂CH₂I): This alkyl halide group is generally considered a weak deactivating group. The primary effect is the electron-withdrawing inductive effect of the iodine atom, which slightly reduces the ring's reactivity. However, like other alkyl groups, it directs incoming electrophiles to the ortho and para positions. youtube.com
When multiple substituents are present, the directing effect of the most powerful activating group dominates. lumenlearning.com In this case, the strongly activating methoxy group controls the position of substitution. It directs incoming electrophiles to the positions ortho and para to itself. The para position (C-6) is already occupied by the iodoethyl group, so substitution occurs at the two available ortho positions (C-2 and C-4).
| EAS Reaction | Electrophile | Reagents/Conditions | Predicted Major Products |
| Nitration | Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄ | 1-Iodo-2-(2-methoxy-6-nitrophenyl)ethane & 1-Iodo-2-(4-methoxy-2-nitrophenyl)ethane |
| Bromination | Bromonium ion (Br⁺) | Br₂, FeBr₃ | 1-Iodo-2-(2-bromo-5-methoxyphenyl)ethane & 1-Iodo-2-(4-bromo-3-methoxyphenyl)ethane |
| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | RCOCl, AlCl₃ | 1-Iodo-2-(2-acyl-5-methoxyphenyl)ethane & 1-Iodo-2-(4-acyl-3-methoxyphenyl)ethane |
Functional Group Interconversions on the Aromatic Ring
The aromatic ring of this compound possesses two key substituents that influence its reactivity: the methoxy (-OCH₃) group and the 2-iodoethyl (-CH₂CH₂I) group. The methoxy group is a strong activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. lkouniv.ac.in The ethyl iodide chain is generally considered a weakly deactivating group through its inductive effect. Consequently, the reactivity and regioselectivity of functional group interconversions on the phenyl ring are predominantly governed by the methoxy substituent. These transformations primarily involve two major pathways: modification of the methoxy group itself and electrophilic aromatic substitution at the activated positions on the ring.
Demethylation of the Methoxy Group
A primary functional group interconversion for this compound involves the cleavage of the methyl ether to yield the corresponding phenol, 3-(2-iodoethyl)phenol. This transformation is significant as it unmasks a reactive hydroxyl group, which can serve as a handle for further synthetic modifications. Several established methods for the demethylation of aryl methyl ethers are applicable.
One common method involves treatment with strong protic acids, such as hydrogen bromide (HBr) in acetic acid under reflux conditions. encyclopedia.pub Another powerful and widely used reagent for cleaving aryl methyl ethers is the Lewis acid boron tribromide (BBr₃). scilit.com This reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures and proceeds with high efficiency. The choice of reagent can depend on the presence of other functional groups in the molecule.
Electrophilic Aromatic Substitution
The electron-donating nature of the methoxy group strongly activates the aromatic ring towards electrophilic aromatic substitution (SEAr). wikipedia.org It directs incoming electrophiles to the positions ortho and para to itself. In the case of this compound, the available positions are C2 (ortho), C4 (para), and C6 (ortho). The specific distribution of products among these positions can be influenced by steric hindrance from the adjacent phenethyl iodide side chain.
Common electrophilic aromatic substitution reactions that can be performed include:
Halogenation: The introduction of a halogen atom (e.g., bromine, chlorine, or iodine) can be achieved under mild conditions. For instance, regioselective iodination of methoxy-substituted aromatic compounds has been effectively carried out using N-iodosuccinimide (NIS) with a catalytic amount of an acid like trifluoroacetic acid. organic-chemistry.org This would be expected to yield mono- or di-iodinated products on the aromatic ring.
Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. lkouniv.ac.in The resulting nitrated derivatives are valuable intermediates for the synthesis of amines via subsequent reduction.
Sulfonation: The reaction with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. youtube.com This reaction is often reversible. lkouniv.ac.in
The table below summarizes potential functional group interconversions on the aromatic ring of this compound, based on established chemical principles for similarly substituted aromatic compounds.
| Reaction Type | Reagents and Conditions | Starting Material | Expected Major Product(s) |
|---|---|---|---|
| Demethylation | Boron tribromide (BBr₃) in Dichloromethane (CH₂Cl₂) | This compound | 3-(2-Iodoethyl)phenol |
| Demethylation | 48% Hydrogen bromide (HBr) in Acetic Acid (AcOH), reflux | This compound | 3-(2-Iodoethyl)phenol |
| Iodination | N-Iodosuccinimide (NIS), cat. Trifluoroacetic acid (TFA) | This compound | 2-Iodo-5-methoxyphenethyl iodide and/or 4-Iodo-3-methoxyphenethyl iodide |
| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | This compound | 2-Nitro-5-methoxyphenethyl iodide and/or 4-Nitro-3-methoxyphenethyl iodide |
| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | This compound | 2-(2-Iodoethyl)-4-methoxybenzenesulfonic acid and/or 4-(2-Iodoethyl)-2-methoxybenzenesulfonic acid |
Application As a Key Intermediate and Precursor in Complex Molecule Synthesis
Building Block for Nitrogen-Containing Heterocycles
The 3-methoxyphenethyl scaffold is integral to the synthesis of numerous nitrogen-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry.
3-Methoxyphenethyl iodide is a key starting material for the synthesis of isoquinoline (B145761) alkaloids. It is readily converted to 3-methoxyphenethylamine (B363911), which is the direct precursor for classical isoquinoline synthesis methodologies such as the Bischler-Napieralski and Pictet-Spengler reactions.
In the Bischler-Napieralski reaction , 3-methoxyphenethylamine is first acylated to form a β-arylethylamide. This amide then undergoes an acid-catalyzed intramolecular cyclization, typically using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline (B110456) derivative. organic-chemistry.orgnih.govresearchgate.netwikipedia.orgorganic-chemistry.org The presence of the electron-donating methoxy (B1213986) group on the aromatic ring facilitates this electrophilic aromatic substitution. organic-chemistry.orgnih.govresearchgate.net The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.
The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines. google.comnih.govscispace.comnih.gov In this reaction, 3-methoxyphenethylamine is condensed with an aldehyde or ketone under acidic conditions to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the tetrahydroisoquinoline skeleton. google.com Harsher conditions, such as refluxing with strong acids, are often required for less nucleophilic aromatic rings like the one present in 3-methoxyphenethylamine. google.com
| Reaction | Precursor from this compound | Key Reagents | Product Type |
| Bischler-Napieralski | N-Acyl-3-methoxyphenethylamine | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | 3-Methoxyphenethylamine | Aldehyde/Ketone, Acid | Tetrahydroisoquinoline |
This compound can be employed as an alkylating agent in the synthesis of piperazine (B1678402) derivatives. The reaction involves the nucleophilic substitution of the iodide by one of the nitrogen atoms of the piperazine ring. A significant challenge in this synthesis is controlling the degree of alkylation, as both mono- and di-N-alkylation can occur.
To favor the formation of the mono-N-substituted product, 1-(3-methoxyphenethyl)piperazine, several strategies can be employed. One common method is to use a large excess of piperazine relative to the this compound. This statistical approach increases the probability that the iodide will react with an un-substituted piperazine molecule. Another effective strategy involves the use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one of the piperazine nitrogens. masterorganicchemistry.com This allows for the selective mono-alkylation of the unprotected nitrogen, followed by the removal of the protecting group to yield the desired product. The reaction is typically carried out in the presence of a base to neutralize the hydroiodic acid formed during the reaction. masterorganicchemistry.comorganic-synthesis.com
| Strategy for Mono-alkylation | Description |
| Excess Piperazine | Using a large molar excess of piperazine minimizes the formation of the dialkylated product. |
| Protecting Group | One nitrogen of piperazine is protected (e.g., with a Boc group) to allow for selective alkylation of the other nitrogen, followed by deprotection. |
The use of this compound as a direct precursor for the construction of 1,2,4-triazole (B32235) scaffolds is not a commonly reported synthetic route in the surveyed literature. organic-chemistry.orgchemrxiv.orgresearchgate.netnih.gov Standard methodologies for the synthesis of 1,2,4-triazoles often involve the condensation of hydrazines with various reagents such as amides, acyl hydrazides, or diacylamines. researchgate.netnih.gov Another route involves the reaction of amidines with hydrazine (B178648) derivatives. organic-chemistry.org
While not leading to a 1,2,4-triazole, a related heterocyclic system, the 1,2,3-triazole, can be synthesized from this compound. This involves the conversion of the iodide to the corresponding 3-methoxyphenethyl azide, which can then undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne. masterorganicchemistry.comwikipedia.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. khanacademy.org Ruthenium-catalyzed reactions can yield the 1,5-disubstituted isomer. mdanderson.org
The phenethylamine (B48288) skeleton, of which 3-methoxyphenethylamine is a derivative, is a core structure in a vast number of biologically active compounds, including stimulants, hallucinogens, and various therapeutic agents. wikipedia.orgresearchgate.netorganic-chemistry.org this compound, through its conversion to 3-methoxyphenethylamine, serves as a valuable precursor for the synthesis of a variety of these active amine derivatives.
One important class of such derivatives is the N-benzyl phenethylamines, which have been investigated as agonists for serotonin (B10506) 5-HT2A/2C receptors. nih.govxml-journal.net The synthesis of these compounds can be achieved through reductive amination of 3-methoxyphenethylamine with a substituted benzaldehyde. nih.govxml-journal.net This reaction involves the initial formation of an imine, which is then reduced in situ, typically with a reducing agent like sodium borohydride, to yield the secondary amine. nih.govxml-journal.net
Furthermore, the phenethylamine scaffold is fundamental to the structure of many adrenergic and dopamine (B1211576) receptor ligands. snmjournals.org Modifications to the amine, the aromatic ring, and the ethyl side chain can lead to compounds with specific agonist or antagonist activities at these receptors.
| Class of Amine Derivative | Synthetic Approach from 3-Methoxyphenethylamine | Biological Target (Example) |
| N-Benzyl Phenethylamines | Reductive amination with a benzaldehyde | Serotonin 5-HT2A/2C receptors |
| Adrenergic Receptor Ligands | Various modifications to the core structure | Adrenergic receptors |
| Dopamine Receptor Ligands | Structural modifications of the phenethylamine | Dopamine receptors |
Precursor for Oxygen-Containing Cyclic and Acyclic Structures
This compound is also a useful precursor for the synthesis of various oxygen-containing molecules. The carbon-iodine bond can be readily cleaved by oxygen nucleophiles to form new carbon-oxygen bonds.
A primary application in the synthesis of acyclic structures is the Williamson ether synthesis . In this SN2 reaction, an alkoxide or a phenoxide acts as the nucleophile, displacing the iodide from this compound to form an ether. This method is highly versatile for preparing both symmetrical and unsymmetrical ethers. The reaction is typically carried out in the presence of a base to deprotonate the alcohol, forming the more nucleophilic alkoxide.
For the synthesis of cyclic oxygen-containing structures, such as chromanes, this compound can be converted to a suitable precursor for an intramolecular Williamson ether synthesis . masterorganicchemistry.com For example, the iodide can be transformed into a 2-(3-methoxyphenethyl)phenol derivative. Subsequent deprotonation of the phenolic hydroxyl group would generate a phenoxide that can undergo an intramolecular SN2 reaction, displacing a leaving group on the side chain to form the chromane (B1220400) ring system. More direct methods for chromane synthesis often involve the reaction of phenols with other reagents. nih.govorganic-chemistry.org
Role in the Synthesis of Radiolabeled Compounds for Research Purposes
While specific examples of radiolabeled this compound were not found in the surveyed literature, the phenethylamine scaffold is of significant interest in the development of radiotracers for positron emission tomography (PET) imaging. chemrxiv.orgxml-journal.netsnmjournals.org PET is a non-invasive imaging technique that utilizes compounds labeled with positron-emitting radionuclides, such as Carbon-11 (¹¹C), to visualize and quantify biological processes in vivo. chemrxiv.orgsnmjournals.org
Phenethylamine derivatives have been successfully labeled with ¹¹C, typically by methylation of a precursor amine with [¹¹C]methyl iodide or [¹¹C]methyl triflate. xml-journal.net These radiolabeled phenethylamines are used to study various aspects of neurochemistry, including the function of serotonin and dopamine transporters. xml-journal.net For instance, a series of substituted ¹¹C-phenethylamines have been evaluated as 5-HT2A agonist PET tracers. xml-journal.net
Given these precedents, it is conceivable that a radiolabeled version of this compound, for example, [¹¹C]this compound, could be synthesized and utilized as a precursor for the rapid synthesis of ¹¹C-labeled versions of the various heterocyclic and amine derivatives discussed in the preceding sections. Such radiotracers could be valuable tools for studying the in vivo distribution and pharmacology of these compounds, particularly for targets within the central nervous system.
| Radionuclide | Common Labeling Precursor | Application of Labeled Phenethylamines |
| Carbon-11 (¹¹C) | [¹¹C]Methyl iodide, [¹¹C]Methyl triflate | PET imaging of serotonin and dopamine systems |
Mechanistic Investigations of Reactions Involving 3 Methoxyphenethyl Iodide
Elucidation of C-I Bond Activation Pathways
The carbon-iodine (C-I) bond in 3-methoxyphenethyl iodide is the weakest of the carbon-halogen bonds, making it a focal point for chemical reactivity. Its activation can be achieved through several distinct pathways, each governed by specific reaction conditions and reagents.
Nucleophilic Substitution: In polar mechanisms, the C-I bond is typically activated by a nucleophile. The iodide ion is an excellent leaving group, facilitating classic bimolecular nucleophilic substitution (SN2) reactions. In this pathway, a nucleophile attacks the carbon atom bonded to the iodine, leading to the displacement of the iodide ion and the formation of a new bond. The reaction dynamics of such processes can be complex, involving direct "rebound" or "stripping" mechanisms depending on the collision energy and the nature of the attacking nucleophile. nih.govrsc.orgresearchgate.net
Transition Metal-Catalyzed Activation: Low-valent transition metals, particularly nickel and palladium, are highly effective at activating C-I bonds via oxidative addition. nih.gov In this process, the metal center inserts itself into the C-I bond, forming an organometallic intermediate. This activation strategy is a cornerstone of modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govucla.edu Gold-mediated C-I bond activation has also been studied, highlighting the role that metal clusters can play in tuning reactivity. nih.gov
Radical Initiation: The C-I bond is susceptible to homolytic cleavage, where the bond breaks to give a carbon-centered radical and an iodine atom. This activation pathway can be initiated by heat or, more commonly, by photochemical means, including the use of photocatalysts. rsc.org Single Electron Transfer (SET) from a suitable reductant can also induce C-I bond scission to generate the corresponding 3-methoxyphenethyl radical. This radical species is a key intermediate in a variety of subsequent transformations. nih.govlibretexts.org
Studies on Transition States and Reaction Intermediates
The progression of a chemical reaction from reactants to products occurs via a high-energy transition state and may involve one or more transient reaction intermediates. wikipedia.org The characterization of these species is fundamental to a complete mechanistic understanding.
For this compound, a polar SN2 reaction proceeds through a well-defined trigonal bipyramidal transition state . In this geometry, the incoming nucleophile and the departing iodide ion are positioned at the apical positions, 180° apart, while the central carbon atom becomes temporarily five-coordinate.
In contrast, radical reactions generate a distinct set of intermediates. Homolysis of the C-I bond produces the 3-methoxyphenethyl radical . This is a trivalent species with an unpaired electron residing in a p-orbital on the carbon atom. utexas.edu This radical can then propagate a chain reaction by abstracting an atom from another molecule or adding to a π-system. libretexts.orglumenlearning.com
In transition metal-catalyzed reactions, the key intermediates are organometallic complexes . Following oxidative addition, a square planar Ni(II) or Pd(II) complex is typically formed, featuring both the 3-methoxyphenethyl group and the iodide as ligands on the metal center. These intermediates are poised for subsequent steps in the catalytic cycle, such as transmetalation or reductive elimination.
Role of Hypervalent Iodine Species in Iodide-Mediated Transformations
Hypervalent iodine compounds, where the iodine atom possesses a formal oxidation state higher than +1, are versatile reagents in organic synthesis, known for their oxidizing properties and ability to facilitate group transfer reactions. wikipedia.orgscripps.edudiva-portal.org While hypervalent organoiodine compounds are most commonly prepared from aryl iodides, the involvement of such species in transformations starting from alkyl iodides has also been explored. wikipedia.orgprinceton.edu
Alkyl iodides like this compound can be oxidized by strong oxidizing agents, such as m-chloroperbenzoic acid, to form transient alkyl-λ³-iodanes (hypervalent alkyl iodine species). rsc.org These intermediates are generally unstable and can readily decompose through pathways like reductive elimination. princeton.eduacs.org For instance, the oxidative displacement of iodine from primary alkyl iodides can lead to the formation of alcohols with retention of configuration, suggesting the involvement of a hypervalent intermediate that prevents a standard SN2 inversion. rsc.org
More commonly, this compound may serve as a substrate in reactions mediated by pre-formed hypervalent iodine reagents. Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or Dess-Martin periodinane (DMP) can initiate a wide range of transformations where the alkyl iodide moiety is incorporated into a more complex product. scripps.edu These reactions leverage the favorable reduction of the hypervalent iodine center as a thermodynamic driving force. princeton.edu
Kinetic and Thermodynamic Analyses of Key Transformations
Kinetic and thermodynamic data provide quantitative measures of reaction rates and equilibria. While specific, detailed kinetic and thermodynamic studies for reactions of this compound are not extensively reported in the literature, its reactivity can be understood from general principles and data from analogous systems.
Thermodynamic Considerations: The C-I bond is the longest and weakest of the carbon-halogen bonds, with a bond dissociation energy (BDE) significantly lower than that of C-Br, C-Cl, or C-F bonds. This low BDE makes iodide an excellent leaving group in polar reactions (thermodynamically favorable) and makes the C-I bond susceptible to homolytic cleavage under relatively mild conditions in radical reactions.
The table below presents representative thermodynamic and kinetic data for related processes to provide a quantitative context for the reactivity of alkyl iodides.
| Parameter | Description | Typical Value | Significance for this compound |
| BDE (C-I) | Bond Dissociation Energy | ~220-240 kJ/mol | Low energy required for homolytic cleavage, favoring radical pathways. |
| ΔG‡ (SN2) | Gibbs Free Energy of Activation | ~80-100 kJ/mol | Represents the kinetic barrier for polar substitution; accessible under mild conditions. |
| Ea (Radical Abstraction) | Activation Energy for H-abstraction | Varies widely | Determines the rate-limiting step in many radical propagation sequences. |
Note: The values are illustrative for typical primary alkyl iodides and are not specific experimental data for this compound.
Investigation of Radical versus Polar Reaction Mechanisms
A central theme in the mechanistic study of this compound is the distinction between radical and polar reaction pathways. The operative mechanism is highly dependent on the reaction conditions. nih.gov
Polar Mechanisms: These reactions involve charged or highly polarized species. The archetypal polar reaction for a primary alkyl iodide is the SN2 mechanism. This pathway is favored by:
Strong nucleophiles (e.g., alkoxides, cyanide).
Polar aprotic solvents (e.g., acetone, DMF), which solvate the cation but not the nucleophile, enhancing its reactivity.
The absence of radical initiators or light. The key characteristics are second-order kinetics and, if a chiral center were present, complete inversion of stereochemistry.
Radical Mechanisms: These reactions proceed through neutral intermediates with unpaired electrons. nih.gov Radical pathways are favored by:
Radical initiators (e.g., AIBN, benzoyl peroxide). utexas.edu
Photochemical conditions (irradiation with UV or visible light). nih.gov
High temperatures , which can induce thermal homolysis. utexas.edu A radical reaction typically involves a chain mechanism with distinct initiation, propagation, and termination steps. libretexts.orglumenlearning.com For example, the reaction of this compound with tributyltin hydride is a classic radical chain dehalogenation. libretexts.org
The following table summarizes the key distinguishing features of these two mechanistic manifolds.
| Feature | Polar (SN2) Mechanism | Radical Chain Mechanism |
| Key Intermediates | None (concerted) or carbocation (SN1) | Carbon-centered radicals |
| Initiation | Nucleophile attack | Light, heat, or chemical initiator (e.g., AIBN) |
| Solvent Effects | Strong dependence on solvent polarity | Less dependent on solvent polarity |
| Inhibitors | Not typically inhibited | Inhibited by radical scavengers (e.g., TEMPO, O₂) |
| Stereochemistry | Inversion (at a chiral center) | Racemization (if radical is captured) |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.
High-resolution ¹H and ¹³C NMR spectra provide the initial and most crucial data for confirming the identity of 3-Methoxyphenethyl iodide. The chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, and the two methylene (B1212753) groups of the ethyl iodide chain. The substitution pattern on the benzene (B151609) ring (meta-substitution) leads to a complex but interpretable set of signals for the aromatic protons. The ethyl chain protons typically appear as two triplets due to spin-spin coupling with each other.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. The chemical shifts are indicative of the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and methoxy carbons.
Interactive Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃) Note: The data presented below is a representative prediction based on known chemical shift values for similar structural motifs.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-Ar (multiple) | 6.75 - 7.25 | Multiplet | 4H |
| -OCH₃ | 3.80 | Singlet | 3H |
| -CH₂-I | 3.35 | Triplet | 2H |
Interactive Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃) Note: The data presented below is a representative prediction based on known chemical shift values for similar structural motifs.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Ar (C-O) | 159.8 |
| C-Ar (C-CH₂) | 140.5 |
| C-Ar (CH) | 129.7 |
| C-Ar (CH) | 121.0 |
| C-Ar (CH) | 114.5 |
| C-Ar (CH) | 112.0 |
| -OCH₃ | 55.2 |
| Ar-CH₂- | 39.5 |
While 1D NMR provides foundational data, 2D NMR experiments are essential for mapping the intricate connections within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the signals of the two methylene groups (Ar-CH₂- and -CH₂-I), confirming their adjacent positions in the ethyl chain. youtube.comsdsu.edu
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.80 ppm would correlate with the carbon signal at ~55.2 ppm, confirming the -OCH₃ group.
The protons of the Ar-CH₂- group showing a correlation to the aromatic quaternary carbon (C-Ar, C-CH₂).
The methoxy protons (-OCH₃) showing a correlation to the aromatic carbon to which the group is attached (C-Ar, C-O).
The aromatic protons showing correlations to neighboring aromatic carbons.
Together, these 2D NMR techniques provide an unambiguous and detailed map of the molecular structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. masterorganicchemistry.comlibretexts.org The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key structural features.
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |
| 2950-2850 | C-H Stretch | Aliphatic (sp³ C-H) |
| 1600 & 1480 | C=C Stretch | Aromatic Ring |
| 1250 | C-O Stretch | Aryl Ether |
The presence of aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, characteristic aromatic ring stretches, a strong C-O ether band, and a C-I stretch in the far-IR region would collectively support the proposed structure. libretexts.orgdocbrown.infocolostate.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides critical information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural elucidation. wikipedia.org In electron ionization (EI) mass spectrometry, this compound would first form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (262.03 g/mol ).
This molecular ion is energetically unstable and undergoes fragmentation through characteristic pathways. libretexts.orgmiamioh.edu
Loss of Iodine: A primary fragmentation pathway would be the cleavage of the weak carbon-iodine bond, resulting in the loss of an iodine radical (•I) to form a carbocation with m/z 135. This is often a very prominent peak.
Benzylic Cleavage: Cleavage of the bond between the two methylene groups (β-cleavage relative to the ring) would lead to the formation of a stable methoxy-substituted tropylium-like ion at m/z 121.
Loss of a Methoxy Group: Fragmentation can also involve the loss of a methoxy radical (•OCH₃).
Interactive Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 262 | [M]⁺˙ (Molecular Ion) |
| 135 | [M - I]⁺ |
| 121 | [C₈H₉O]⁺ (Tropylium-like ion) |
Analysis of this fragmentation pattern provides strong corroborative evidence for the structure of this compound. nih.govarkat-usa.org
X-ray Crystallography of Derivatives for Definitive Structural Determination
While the previously mentioned spectroscopic methods provide conclusive evidence for the chemical constitution and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles.
If this compound can be obtained as a suitable single crystal, or if a crystalline derivative can be prepared, X-ray diffraction analysis would yield a definitive structural model. researchgate.net This would confirm the connectivity established by NMR and provide precise geometric parameters for the entire molecule, including the conformation of the ethyl iodide side chain relative to the methoxyphenyl ring.
UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the methoxy-substituted benzene chromophore. It is expected to show characteristic absorption bands, typically around 270-280 nm, corresponding to π → π* transitions of the aromatic system.
Furthermore, the presence of the iodide atom opens the possibility for studying charge-transfer (CT) complexes. ijcce.ac.ir Iodides and molecular iodine can form complexes that exhibit strong and distinct absorption bands in the UV-Vis region, often leading to the formation of the triiodide ion (I₃⁻), which has characteristic absorptions around 290 nm and 360 nm. researchgate.netasianpubs.org Therefore, UV-Vis spectroscopy can be a valuable tool for investigating the interaction of this compound with other molecules, particularly electron acceptors. nih.govnih.gov
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which numerous properties can be derived. For 3-Methoxyphenethyl iodide, DFT calculations would provide fundamental data on its geometry, stability, and electronic characteristics.
Geometry Optimization and Conformational Analysis
A molecule's three-dimensional structure is fundamental to its properties. Geometry optimization is a computational process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.
Conformational analysis is particularly important for flexible molecules like this compound, which has rotatable bonds in its ethyl chain and methoxy (B1213986) group. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped. This analysis would identify various stable conformers (local energy minima) and the transition states that connect them, revealing the molecule's preferred shapes and the energy barriers to interconversion between them.
Table 1: Hypothetical Optimized Geometric Parameters for a Stable Conformer of this compound (Note: This table is illustrative of the type of data generated from DFT calculations, as specific literature values for this compound were not found.)
| Parameter | Type | Atom(s) Involved | Predicted Value |
|---|---|---|---|
| Bond Length | C-C | Aromatic Ring | ~1.39 Å |
| Bond Length | C-O | Methoxy Group | ~1.36 Å |
| Bond Length | C-C | Ethyl Chain | ~1.53 Å |
| Bond Length | C-I | Iodoalkane | ~2.14 Å |
| Bond Angle | C-O-C | Methoxy Group | ~118° |
| Bond Angle | C-C-I | Ethyl Chain | ~111° |
Vibrational Frequency Calculations and Spectroscopic Prediction
Once the optimized geometry is found, vibrational frequency calculations can be performed. This analysis predicts the frequencies at which the molecule's bonds will stretch, bend, and twist. These calculated frequencies correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for a theoretical prediction of the compound's vibrational spectra, which can be used to interpret and assign peaks in experimental spectra. The calculations also confirm that the optimized structure is a true energy minimum, as all calculated frequencies for a stable molecule will be real (positive) values.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Mapping
The electronic nature of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org
HOMO: This orbital is the location of the most loosely held electrons. A region with a high HOMO density is susceptible to electrophilic attack. For this compound, the HOMO would likely be distributed over the electron-rich methoxy-substituted benzene (B151609) ring.
LUMO: This orbital represents the lowest energy location for an incoming electron. A region with high LUMO density indicates a site prone to nucleophilic attack. In this molecule, the LUMO is expected to be localized significantly along the C-I bond, reflecting the bond's susceptibility to cleavage by a nucleophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive. chemrxiv.org
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. scispace.com An MEP map uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack), typically colored red, and regions of positive potential (electron-poor, prone to nucleophilic attack), colored blue. For this compound, the MEP would likely show negative potential around the oxygen atom of the methoxy group and positive potential near the hydrogen atoms and, to a lesser extent, the iodine atom due to its polarizability.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While DFT calculations typically model a molecule in the gas phase at absolute zero, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time at a given temperature, often in the presence of solvent molecules. semanticscholar.org An MD simulation for this compound would reveal its dynamic conformational flexibility, showing how the ethyl chain and methoxy group move and rotate in a solution.
Furthermore, MD simulations are invaluable for studying solvent effects. By explicitly including solvent molecules (e.g., water, ethanol), one can observe the formation of a solvation shell around the solute and analyze specific interactions like hydrogen bonding. This provides a more realistic picture of the molecule's behavior in a chemical reaction, as the solvent can significantly influence both structure and reactivity. chemrxiv.org
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computational properties (descriptors) with its chemical reactivity. researchgate.net For a series of related compounds, including this compound, one could develop a QSRR model for a specific reaction, such as its reaction rate with a common nucleophile. Descriptors could include calculated properties like the HOMO-LUMO gap, atomic charges, or steric parameters. A successful QSRR model can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts.
Future Directions and Emerging Research Areas
Development of Highly Selective and Sustainable Synthetic Routes for 3-Methoxyphenethyl Iodide
The pursuit of greener and more efficient chemical syntheses is a paramount goal in modern chemistry. nih.govnih.gov Future research concerning this compound will likely prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign and atom-economical.
Key areas of development include:
Catalytic Approaches: There is a significant opportunity to move away from stoichiometric reagents towards catalytic methods. This includes the use of iodine-based catalysts, which can be recycled, and leveraging non-toxic metal catalysts like cerium(III) chloride for the conversion of the corresponding alcohol to the iodide under mild conditions. cmu.edu Research into novel catalyst systems that minimize waste and operate under ambient temperature and pressure will be crucial.
Green Solvents and Reaction Media: The exploration of alternative solvents to replace traditional volatile organic compounds is a key aspect of sustainable chemistry. Future syntheses of this compound could increasingly utilize water, ionic liquids, or deep eutectic solvents, which offer benefits such as reduced toxicity and simplified product isolation. organic-chemistry.org The use of solvent-free methods, such as mechanochemistry (ball-milling), also presents a promising avenue for minimizing solvent waste.
Renewable Starting Materials: Investigating synthetic pathways that begin from renewable feedstocks is a long-term goal for sustainable chemical manufacturing. Research could focus on biocatalytic methods or the chemical conversion of bio-derived platform molecules to precursors of this compound.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are highly desirable. This includes exploring addition reactions to alkenes or developing one-pot, multi-component reactions that construct the this compound scaffold in a single, efficient operation. nih.gov
| Synthetic Strategy | Key Advantages | Research Focus |
| Catalytic Methods | Reduced waste, milder conditions, catalyst recyclability. | Development of novel iodine-based or earth-abundant metal catalysts. |
| Green Solvents | Lower toxicity, easier product separation, reduced environmental impact. | Application of water, ionic liquids, or solvent-free mechanochemical approaches. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Biocatalysis and conversion of bio-derived platform molecules. |
| High Atom Economy | Maximized efficiency, minimized byproduct formation. | Alkene addition reactions and multi-component synthesis strategies. |
Exploration of Novel Reactivity Modes for the Iodide Functionality
The carbon-iodine bond in this compound is a key functional group that dictates its reactivity, most commonly as an electrophile in nucleophilic substitution reactions. cymitquimica.com However, emerging research is continually expanding the synthetic chemist's toolkit, and future work will likely uncover and exploit new modes of reactivity for this versatile compound.
Transition Metal-Catalyzed Cross-Coupling: While established as a potent alkylating agent, there is significant potential to use this compound in a wider array of cross-coupling reactions. libretexts.orgpressbooks.pub Research into nickel/photoredox dual catalysis, for example, could enable the coupling of this compound with a broad range of (hetero)aryl iodides to access medicinally relevant β-phenethylamine scaffolds. acs.orgucla.edu Similarly, its use in Suzuki-Miyaura, and Gilman coupling reactions could provide efficient routes to complex molecular architectures. libretexts.orgyoutube.com
Radical-Mediated Reactions: The relatively weak C-I bond makes this compound an excellent precursor for alkyl radicals. Future research could explore electrochemical methods to generate these radicals under mild and environmentally friendly conditions, avoiding the use of traditional tin-based reagents. rsc.org These radical intermediates could then participate in a variety of transformations, such as additions to alkenes and alkynes, to form new carbon-carbon bonds.
Formation of Organometallic Reagents: The direct insertion of metals into the C-I bond can generate valuable organometallic reagents. For instance, iodine-catalyzed indium insertion can produce alkyl indium reagents capable of participating in subsequent cross-coupling reactions with aryl halides. acs.org Exploring the generation and reactivity of other organometallic species derived from this compound is a promising area for future investigation.
Solvent-Controlled Reactivity: Recent studies have shown that the reaction pathway of alkyl iodides with certain nucleophiles, such as sodium azide, can be selectively controlled by the polarity of the solvent. In non-polar solvents, a radical pathway may be favored, while in polar solvents, nucleophilic substitution occurs. ntu.edu.sg Investigating such solvent-dependent reactivity for this compound could unlock new synthetic strategies. ntu.edu.sg
| Reactivity Mode | Enabling Technology | Potential Application |
| Cross-Coupling | Ni/Photoredox Catalysis, Suzuki, Gilman | Synthesis of complex phenethylamine (B48288) derivatives and biaryls. |
| Radical Reactions | Electrochemistry | Green alternatives to tin-based radical chemistry for C-C bond formation. |
| Organometallic Formation | Metal Insertion (e.g., Indium) | Generation of novel nucleophilic reagents for coupling reactions. |
| Switchable Reactivity | Solvent Polarity Control | Selective activation for either radical or nucleophilic substitution pathways. |
Integration of this compound in Automated and Flow Chemistry Systems
The translation of synthetic procedures from traditional batch chemistry to automated and continuous flow systems offers numerous advantages, including improved safety, reproducibility, and scalability. europa.eu The synthesis and subsequent reactions of this compound are well-suited for adaptation to these modern platforms.
Enhanced Safety and Control: The synthesis of alkyl iodides can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risks associated with thermal runaways. europa.eu This enables reactions to be performed safely under conditions that might be hazardous in a large-scale batch reactor.
Automated Synthesis Platforms: The integration of the synthesis of this compound into automated platforms, sometimes referred to as "molecule printers," could streamline multi-step synthetic sequences. illinois.eduucla.edu Such systems can perform reactions, purifications, and analysis in an iterative fashion, accelerating the discovery and optimization of new molecules derived from this building block. chemistryworld.com
Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification. noelresearchgroup.com For example, the synthesis of this compound could be directly coupled with a subsequent cross-coupling or substitution reaction in a continuous stream, significantly improving process efficiency and reducing waste.
Process Optimization and Scalability: Flow systems are ideal for rapid reaction optimization by allowing for the precise control of parameters such as residence time, temperature, and stoichiometry. nih.gov Once optimized, these processes can often be scaled up by simply running the system for a longer duration, providing a more seamless transition from laboratory-scale synthesis to pilot-plant or industrial production.
Advanced Applications in Chemical Biology and Materials Science
Beyond its role as a conventional synthetic intermediate, this compound holds promise as a specialized building block for the creation of functional molecules and materials. Its unique structure can be leveraged to develop tools for chemical biology and to construct novel polymers and materials with tailored properties.
Q & A
Q. What role does this compound play in hybrid perovskite synthesis, and how does its stability impact device performance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
